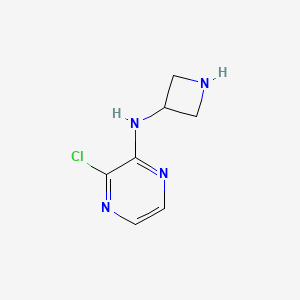

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Übersicht

Beschreibung

N-(azetidin-3-yl)-3-chloropyrazin-2-amine, also known as A-366, is a novel and potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies and is being investigated for its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

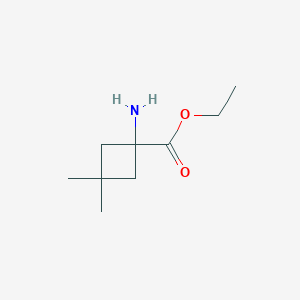

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are important for the development of novel pharmaceuticals and can be used to create a variety of biologically active molecules. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

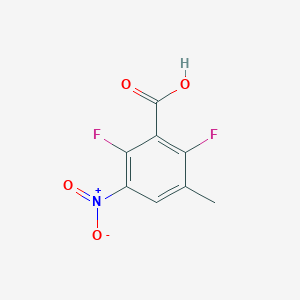

Suzuki–Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki–Miyaura cross-coupling reactions, which are pivotal for creating diverse biochemical structures. This reaction is used to synthesize novel heterocyclic compounds, which are confirmed via various spectroscopy methods .

Development of Antibiotics

N-(azetidin-3-yl)-3-chloropyrazin-2-amine serves as a building block in the synthesis of carbapenems, a class of antibiotics. This highlights its significance in medicinal chemistry, particularly in the development of new antibacterial agents.

Deprotection of Carbamates

The compound is used in research involving the deprotection of tert-butyl carbamates. This process is crucial for the synthesis of complex molecules where preserving the stereochemical integrity of substrates is essential.

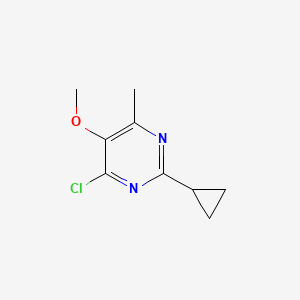

Ligands for Nicotinic Receptors

It has been used in the synthesis of novel ligands for nicotinic receptors. These ligands have potential applications in neuroscience and pharmacology, particularly in exploring new treatments for neurological disorders.

Antimicrobial Agents

This compound has been used in the synthesis and characterization of substituted phenyl azetidines, which are explored as potential antimicrobial agents. This illustrates its role in the development of new drugs targeting resistant bacterial strains.

Antitumor Activity Studies

Derivatives of N-(azetidin-3-yl)-3-chloropyrazin-2-amine have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. This research contributes to the ongoing search for effective cancer treatments.

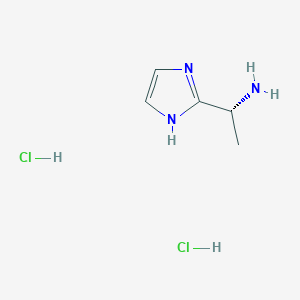

Wirkmechanismus

Target of Action

Related compounds such as chiral 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids have been described as novel gaba derivatives . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

It can be inferred from related compounds that it might interact with its targets, possibly gaba receptors, to induce changes in neuronal excitability .

Biochemical Pathways

If it acts similarly to related gaba derivatives, it could influence the gabaergic system, which includes various downstream effects such as modulation of anxiety, muscle tone, and neuronal excitability .

Result of Action

If it acts on the GABAergic system like related compounds, it could potentially lead to changes in neuronal excitability, which could have various effects depending on the specific context within the nervous system .

Eigenschaften

IUPAC Name |

N-(azetidin-3-yl)-3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-6-7(11-2-1-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWBVWRURTXVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

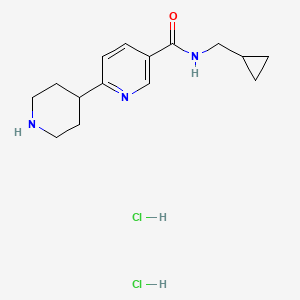

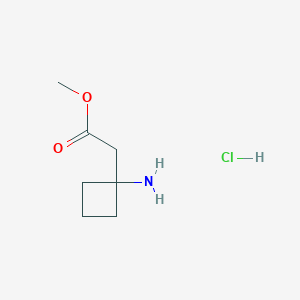

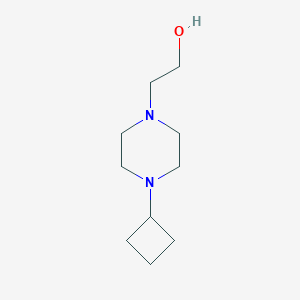

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)

![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)

![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)